Cas no 77741-58-3 (1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one)

1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one is a xanthone derivative characterized by its distinct hydroxyl, methoxy, and prenyl functional groups. This compound exhibits notable structural features that contribute to its potential applications in pharmaceutical and biochemical research. The presence of hydroxyl groups at positions 1 and 7 enhances its reactivity and potential for derivatization, while the methoxy group at position 3 influences its electronic properties. The prenyl side chain at position 2 may improve lipophilicity, facilitating membrane permeability. These attributes make it a candidate for studies in drug discovery, particularly in exploring antioxidant, anti-inflammatory, or antimicrobial activities. Its well-defined structure allows for precise synthetic modifications, supporting targeted research applications.
1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one structure
77741-58-3 structure
Product Name:1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
CAS No:77741-58-3
MF:C19H18O5
MW:326.343225955963
CID:837084
PubChem ID:509269
Update Time:2025-05-20

1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one Chemical and Physical Properties

Names and Identifiers

    • 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
    • 1,7-Dihydroxy-3-methoxy-2-prenyl
    • 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
    • 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
    • 9H-Xanthen-9-one, 1,7-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)-
    • AC1LA8UD
    • CHEMBL454581
    • CTK2G0094
    • SureCN2050831
    • W2658
    • B0005-190217
    • AKOS022184847
    • 77741-58-3
    • CDA74158
    • CHEBI:175158
    • SCHEMBL2050831
    • DTXSID60333503
    • 2-(gamma,gamma-dimethylallyl)-1,7-dihydroxy-3-methoxyxanthone
    • FS-9034
    • [ "" ]
    • 1,7-DIHYDROXY-3-METHOXY-2-(3-METHYLBUT-2-EN-1-YL)XANTHEN-9-ONE
    • DB-328775
    • Inchi: 1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3
    • InChI Key: JKOMBLYQDHTFJC-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2C(C2C(=C(C(=CC1=2)OC)C/C=C(\C)/C)O)=O)O

Computed Properties

  • Exact Mass: 326.11544
  • Monoisotopic Mass: 326.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 76Ų

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 547.7±50.0 °C at 760 mmHg
  • Flash Point: 199.7±23.6 °C
  • PSA: 75.99
  • LogP: 3.87470
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one Security Information

1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
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A2B Chem LLC
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